molecular formula C8H18N2O2S B1386041 1-(Propane-1-sulfonyl)piperidin-3-amine CAS No. 1019575-34-8

1-(Propane-1-sulfonyl)piperidin-3-amine

Cat. No.: B1386041
CAS No.: 1019575-34-8
M. Wt: 206.31 g/mol
InChI Key: JRNINAVGYNFGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Propane-1-sulfonyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a propane-1-sulfonyl group attached to the piperidine ring at the third position, and an amine group at the same position. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties.

Safety and Hazards

The safety information available indicates that 1-(Propane-1-sulfonyl)piperidin-3-amine is a hazardous substance. It has been classified under GHS07, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Propane-1-sulfonyl)piperidin-3-amine, is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propane-1-sulfonyl)piperidin-3-amine typically involves the sulfonylation of piperidine derivatives. One common method is the reaction of piperidine with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The scalability of the process is achieved through optimization of reaction conditions and the use of high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Propane-1-sulfonyl)piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

1-(Propane-1-sulfonyl)piperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-(Propane-1-sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(Butane-1-sulfonyl)piperidin-3-amine: Similar structure with a butane-1-sulfonyl group instead of propane-1-sulfonyl.

    1-(Methane-1-sulfonyl)piperidin-3-amine: Contains a methane-1-sulfonyl group.

    1-(Ethane-1-sulfonyl)piperidin-3-amine: Contains an ethane-1-sulfonyl group.

Uniqueness: 1-(Propane-1-sulfonyl)piperidin-3-amine is unique due to the specific length and structure of the propane-1-sulfonyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

1-propylsulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-2-6-13(11,12)10-5-3-4-8(9)7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNINAVGYNFGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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